molecular formula C15H16N2O4S B5576389 (4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone

(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone

Cat. No.: B5576389
M. Wt: 320.4 g/mol
InChI Key: HCDOLKLOOKFUAW-UHFFFAOYSA-N
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Description

(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a furan-2-yl-methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone typically involves the reaction of piperazine with benzenesulfonyl chloride to form the benzenesulfonyl-piperazine intermediate. This intermediate is then reacted with furan-2-yl-methanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the furan moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring and furan moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
  • 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol
  • (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone

Uniqueness

(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(4-Benzenesulfonyl-piperazin-1-yl)-furan-2-yl-methanone, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. Its unique structure incorporates a furan moiety and a piperazine ring, linked through a benzenesulfonyl group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 304.36 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H16N2O3S
Molecular Weight304.36 g/mol
IUPAC Name(4-benzenesulfonyl)piperazin-1-yl(furan-2-yl)methanone
SMILESC1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cells. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (μM)
A5490.15
HeLa0.21
HepG20.33
MCF-70.17

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer cell lines, suggesting its potential for further development as an anticancer drug .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 125 μM for various strains. The mechanism of action appears to involve inhibition of protein synthesis and disruption of cell wall integrity .

Case Studies

  • Study on Anticancer Efficacy : A study conducted by researchers evaluated the efficacy of this compound in inhibiting tumor growth in vivo using xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
  • Antibacterial Mechanism Investigation : Another study explored the mechanism by which this compound exerts its antibacterial effects. It was found to disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and sulfonyl group can significantly impact biological activity. For instance, substituents on the benzene ring enhance potency against cancer cell lines, while specific furan derivatives can improve antibacterial efficacy .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(14-7-4-12-21-14)16-8-10-17(11-9-16)22(19,20)13-5-2-1-3-6-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDOLKLOOKFUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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